Streptophenazine I
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-[(1S,2R)-1,7-dihydroxy-2-methoxycarbonyl-7-methyloctyl]phenazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,31)14-6-5-9-17(24(30)33-4)22(28)15-10-7-12-18-20(15)26-19-13-8-11-16(21(19)27-18)23(29)32-3/h7-8,10-13,17,22,28,31H,5-6,9,14H2,1-4H3/t17-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTCMUKPBNRTMJ-VGOFRKELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCCC[C@H]([C@@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin and Producer Strains of Streptophenazine I
Isolation Sources and Ecological Niches
The discovery of Streptophenazine I-producing strains from distinct ecological niches underscores the broad environmental presence of these bacteria. Researchers have successfully isolated producer strains from marine, terrestrial, and even insect-associated habitats.
The marine environment has proven to be a rich source of novel bioactive compounds, and this compound is no exception. Several Streptomyces strains capable of producing streptophenazines have been isolated from marine sources.
One notable example is Streptomyces sp. CNB-091 , a marine actinomycete from which the biosynthetic gene cluster for streptophenazines was first identified. nih.govnih.govucsd.edu This strain has been a key reference in understanding the genetic basis of streptophenazine production. nih.govnih.gov Another marine isolate, Streptomyces sp. 182SMLY , has also been reported to produce a variety of streptophenazines, including new derivatives. nih.govtandfonline.comfigshare.com
The isolation of these strains from marine environments suggests that the unique conditions of these habitats, such as high salinity and pressure, may influence the evolution of distinct metabolic pathways leading to the production of compounds like this compound.
Soil has traditionally been the most prolific source for the discovery of antibiotic-producing microorganisms, and this holds true for this compound producers. The complex and competitive environment of the soil likely drives the production of such secondary metabolites as a means of survival and communication.
A significant soil-derived producer is Streptomyces sp. ID63040 , which was isolated from a soil sample collected near Ziniare, Burkina Faso. nih.govacs.org This strain is notable for producing N-acetyl-cysteinylated streptophenazines, highlighting the chemical diversity within this compound family. nih.govnih.govacs.org Another soil-derived species, Streptomyces diastaticus subsp. ardesiacus strain YIM PH20246 , has been shown to produce other phenazine (B1670421) metabolites, indicating the broader capacity of soil streptomycetes for phenazine synthesis. researchgate.net
The table below summarizes the key soil-derived Streptomyces strains and their contributions to Streptophenazine research.
| Strain Designation | Isolation Location | Key Findings |
| Streptomyces sp. ID63040 | Ziniare, Burkina Faso | Produces N-acetyl-cysteinylated streptophenazines. nih.govacs.org |
| S. diastaticus subsp. ardesiacus YIM PH20246 | Soil | Produces various phenazine metabolites. researchgate.net |
A fascinating and relatively underexplored ecological niche for microbial natural product discovery is the association between microbes and insects. nih.gov These symbiotic relationships can be a source of novel bioactive compounds, including streptophenazines.
Research has shown that Streptomyces species associated with insects are a promising source of new antimicrobials. nih.gov For instance, an earwig-associated strain, Streptomyces sp. NA04227 , was found to produce new phenazine-type compounds. researchgate.net While not explicitly stated to produce this compound, this discovery points to the potential of insect-associated actinobacteria as producers of diverse phenazines. These bacteria often play a defensive role for their insect hosts, producing antimicrobial compounds to protect them from pathogens. nih.gov
The exploration of these symbiotic associations is an emerging frontier in the search for new natural products and may yet reveal more producers of this compound and its derivatives.
Strain Identification and Characterization Methodologies
The accurate identification and characterization of this compound-producing strains are crucial for further research and potential biotechnological applications. A polyphasic approach, combining classical and molecular techniques, is typically employed.
Morphological and Biochemical Characterization: Initial characterization often involves observing the colony morphology, including the appearance of aerial and substrate mycelia, and any soluble pigments produced on various culture media. thepharmajournal.com Biochemical tests, such as catalase, citrate utilization, and melanin production, provide further physiological information about the isolates. thepharmajournal.com
Molecular Identification: For more precise identification, molecular methods are indispensable. 16S rRNA gene sequencing is a standard technique used to determine the phylogenetic relationship of a bacterial isolate. nih.govfrontiersin.org For example, the analysis of the 16S rRNA gene sequence of Streptomyces sp. ID63040 revealed its closest relative to be Streptomyces cellostaticus. nih.gov
Chemotaxonomic Analysis: In some cases, chemotaxonomic markers such as the analysis of fatty acid methyl esters (FAME), menaquinones, and cell wall components are used to further classify Streptomyces species. researchgate.net
Genomic Analysis: With the advancement of sequencing technologies, whole-genome sequencing has become a powerful tool. It allows for the identification of the biosynthetic gene cluster (BGC) responsible for the production of a specific secondary metabolite. nih.govresearchgate.net The streptophenazine BGC in Streptomyces sp. ID63040 was identified and found to be highly similar to the reference cluster from the marine Streptomyces sp. CNB-091. nih.govnih.govacs.org This genomic analysis not only confirms the producing capabilities of the strain but also provides insights into the biosynthetic pathway of the compound.
The table below provides an overview of the methodologies used in the identification and characterization of Streptophenazine-producing Streptomyces strains.
| Methodology | Application | Examples |
| Morphological Characterization | Observation of colony features, mycelial structure, and pigmentation. thepharmajournal.com | Differentiation of Streptomyces isolates based on visual characteristics. thepharmajournal.com |
| Biochemical Tests | Assessment of metabolic capabilities (e.g., enzyme production, carbon source utilization). thepharmajournal.com | Catalase, citrate utilization, melanin production tests. thepharmajournal.com |
| 16S rRNA Gene Sequencing | Phylogenetic analysis and species identification. nih.govfrontiersin.org | Identification of Streptomyces sp. ID63040. nih.gov |
| Chemotaxonomic Analysis | Analysis of cellular components for classification. researchgate.net | FAME analysis, menaquinone profiling. researchgate.net |
| Biosynthetic Gene Cluster (BGC) Analysis | Identification of the genetic blueprint for secondary metabolite production. nih.govresearchgate.net | Comparison of streptophenazine BGCs in Streptomyces sp. ID63040 and Streptomyces sp. CNB-091. nih.gov |
Structural Elucidation and Chemical Characterization Methodologies
Spectroscopic Techniques in Structure Determination
The structural elucidation of Streptophenazine I and its analogues relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of streptophenazines. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments like COSY, HSQC, HMBC, and NOESY, allows for the precise assignment of protons and carbons within the molecule.
For instance, the presence of a phenazine (B1670421) core is suggested by characteristic signals in the aromatic region of the NMR spectrum. acs.org In the case of N-acetyl-cysteinylated streptophenazines, NMR analysis in acetone-d₆ helped establish the presence of the N-acetylated cysteine residue. nih.gov However, challenges such as missing NMR signals can arise due to restricted molecular mobility. To overcome this, experiments at elevated temperatures (e.g., 350 K in DMSO-d₆) can be employed to reveal previously unobserved protons and carbons. acs.orgnih.gov For example, the proton H-1′ and its corresponding carbon in an N-acetyl-cysteinylated streptophenazine were observed at 5.62 ppm and 45.9 ppm, respectively, at a higher temperature. acs.orgnih.gov
Key correlations from 2D NMR experiments are crucial for assembling the molecular structure. HMBC correlations can indicate connections between different parts of the molecule, such as the link between the methyl ester and the phenazine portion. nih.gov NOESY correlations help to establish the spatial proximity of atoms, which was vital in confirming the position of the alkyl chain in the streptophenazine family. acs.orgnih.gov The relative configuration between C-1′ and C-2′ can be deduced from the ³J NMR coupling constant between H-1′ and H-2′. acs.org
Interactive Table: Selected ¹H and ¹³C NMR Data for a Streptophenazine Derivative
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1' | 45.9 | 5.62 |
| 2 | - | - |
| 13C Signal | 51.8 | - |
| ¹H Signal | - | 4.04 |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This technique has been instrumental in identifying this compound and its derivatives. For example, the molecular formulas for N-acetyl-cysteinylated streptophenazines were determined by comparing the observed m/z values with the calculated values. acs.orgnih.gov The calculated molecular formula for one such derivative was C₃₀H₃₅N₃O₇S, corresponding to an observed m/z of 584.2430 [M+H]⁺. acs.orgnih.gov Another related compound showed an observed m/z of 570.2277 [M+H]⁺, leading to the molecular formula C₂₉H₃₇N₃O₇S. acs.org Fragmentation patterns observed in MS² experiments can further suggest structural features, such as the presence and nature of side chains. acs.orgnih.gov
Interactive Table: HRESIMS Data for N-Acetyl-Cysteinylated Streptophenazines
| Compound | Observed m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Molecular Formula |
| 1 | 584.2430 | 584.2430 | C₃₀H₃₅N₃O₇S |
| 2 | 570.2277 | 570.2274 | C₂₉H₃₇N₃O₇S |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Determining the absolute configuration of stereocenters is a critical aspect of structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy is particularly useful for this purpose, especially when a stereocenter is located near a strong chromophore, such as the phenazine core in streptophenazines. acs.org The configuration at C-1′ is expected to significantly influence the ECD curve. For an N-acetyl-cysteinylated streptophenazine, a negative Cotton effect observed at 260 nm in the ECD spectrum was indicative of an S configuration at the C-1′ stereocenter. acs.orgresearchgate.net This finding was consistent with the configuration of other hydroxylated streptophenazines. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying characteristic chromophores. Streptophenazines exhibit a distinctive UV-Vis absorption spectrum due to their phenazine core. acs.org The characteristic UV maxima are typically observed around 252 nm and 366 nm. acs.orgnih.govucsd.edu This spectroscopic signature facilitates the detection and quantification of streptophenazine derivatives during purification and analysis. acs.orgnih.gov The consistent UV profile across different streptophenazine congeners allows for reliable quantification by measuring peak heights at a specific wavelength, such as 252 nm. nih.gov
Challenges in Stereochemical Assignment and Structural Revision
The structural elucidation of streptophenazines has not been without its challenges, particularly concerning the correct assignment of stereochemistry. The initial proposed structure of Streptophenazine A, for example, was later found to be incorrect. acs.orgresearchgate.net The revision of its structure was ultimately achieved through the total synthesis of both diastereomers of the originally proposed structure. acs.orgfigshare.com Neither of the synthetic compounds matched the natural product. acs.orgresearchgate.net
A re-examination of the NMR data, followed by a concise total synthesis of the revised structural candidate, confirmed the correct structure of Streptophenazine A. acs.org This work also led to the determination of its absolute configuration as 1′S, 2′R. acs.orgresearchgate.netfigshare.com This highlights the importance of synthetic chemistry in validating and, when necessary, correcting structures proposed solely on the basis of spectroscopic data. These revisions have had implications for other members of the streptophenazine family, with the structures of streptophenazines C, D, F, and H also being revised. acs.orgmdpi.com
Identification of Streptophenazine Derivatives (e.g., A-T, I-K, M-O, N-acetyl-cysteinylated, N-formylglycine analogues)
A diverse array of streptophenazine derivatives has been isolated and identified from various microbial sources. These derivatives often differ in the nature and substitution of the alkyl side chain.
Streptophenazines A-H were among the first to be identified from Streptomyces strain HB202. mdpi.com
Streptophenazines I-K were subsequently discovered from the same strain. mdpi.comresearchgate.net
Further investigations have led to the identification of Streptophenazines A-T . researchgate.netresearchgate.net
Streptophenazines M-O have also been characterized. researchgate.netresearchgate.net
N-acetyl-cysteinylated streptophenazines are a notable class of derivatives where an N-acetyl-cysteine moiety is linked to the alkyl side chain via a thioether bond. acs.orgnih.govnih.gov These compounds, such as 1′-(N-acetycysteinyl)-1′-deoxystreptophenazine F, have been isolated from soil-derived Streptomyces. nih.govnaturalproducts.net
N-formylglycine analogues represent another unique modification, where an N-formylglycine moiety is attached to the streptophenazine core. ucsd.eduresearchgate.net The discovery of these analogues was a result of refactoring the streptophenazine biosynthetic gene cluster. ucsd.eduresearchgate.net
The identification of this wide range of derivatives underscores the chemical diversity generated by the streptophenazine biosynthetic pathway and the utility of modern analytical techniques in characterizing these complex natural products.
Synthetic Strategies for Streptophenazine I and Analogues
Total Synthesis Approaches
The total synthesis of streptophenazines has been pivotal not only for providing access to these molecules but also for correcting their initially proposed structures. The first asymmetric total synthesis of (-)-streptophenazine A, accomplished by Yang et al., was instrumental in elucidating its correct structure and absolute stereochemistry nih.gov.
The initial structural hypothesis for streptophenazine A was proven incorrect when a total synthesis of both possible diastereomers of the proposed structure yielded compounds that were different from the natural product nih.govnih.gov. A re-examination of NMR data led to a revised structure, which was then confirmed through a concise total synthesis nih.govnih.gov.
The successful synthesis hinged on a key late-stage asymmetric aldol (B89426) reaction. The retrosynthetic analysis began by disconnecting the central phenazine (B1670421) core, leading back to nitroarene and aniline (B41778) building blocks nih.gov. A crucial intermediate in the forward synthesis was a key phenazine aldehyde. This aldehyde was then subjected to an asymmetric aldol reaction with a chiral oxazolidinone bearing the appropriate side chain to construct the stereogenic centers of the side chain with high control nih.gov. This strategic approach allowed for the unambiguous assignment of the absolute configuration of (-)-streptophenazine A as 1′S, 2′R nih.govacs.org. A similar synthetic strategy was also successfully applied to the total synthesis of (-)-streptophenazine G, which possesses an additional stereocenter in its hydrocarbon side chain nih.gov.
Table 1: Key Steps in the Total Synthesis of (-)-Streptophenazine A
| Step | Description | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Coupling | Aniline derivative, Chloro-nitroarene, K₂CO₃ | Formation of the diphenylamine precursor. |
| 2 | Reductive Cyclization | NaBH₄, NaOEt, EtOH | Construction of the core phenazine ring system. |
| 3 | Asymmetric Aldol Reaction | Key phenazine aldehyde, Chiral oxazolidinone | Stereoselective installation of the C1' and C2' hydroxyl and methoxycarbonyl groups. |
| 4 | Deprotection/Final Steps | - | Removal of protecting groups to yield the final natural product. |
Chemoenzymatic Synthesis Methodologies
Currently, there is a notable absence of published, fully chemoenzymatic total syntheses for Streptophenazine I or its direct analogues in scientific literature. Chemoenzymatic synthesis, which combines the selectivity and efficiency of enzymes with the versatility of traditional chemical reactions, represents a promising but as-yet-unexplored frontier for this class of compounds nih.govmdpi.com.
While specific chemoenzymatic routes to streptophenazines are not documented, the biosynthesis of these molecules provides a blueprint for potential future strategies. The natural production of streptophenazines in Streptomyces involves a complex biosynthetic gene cluster (BGC) that unites phenazine, polyketide, and nonribosomal peptide biochemistry nih.govucsd.edu. Key enzymatic steps include the construction of the phenazine core and the installation of the C-6 alkyl chain via polyketide synthase (PKS) machinery nih.govucsd.edu.
Future chemoenzymatic approaches could involve:
Enzymatic C-H Oxidation: Utilizing engineered enzymes like cytochrome P450s for late-stage, selective oxidation of a synthetic phenazine core to install hydroxyl groups, a strategy successfully employed in the synthesis of other complex natural products.
Biocatalytic Aldol Reactions: Employing aldolases to perform the key C-C bond formation to construct the side chain, potentially offering high stereoselectivity under mild, environmentally friendly conditions.
Hybrid Synthesis: Chemically synthesizing a simplified phenazine core and then using enzymes from the streptophenazine biosynthetic pathway to glycosylate, acylate, or otherwise modify the structure to generate diversity.
These potential strategies highlight the opportunities for developing novel and efficient chemoenzymatic routes to streptophenazines and their analogues.
Synthetic Analogues for Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for developing more potent and selective therapeutic agents. For streptophenazines, SAR studies have been advanced significantly through the generation of novel analogues by manipulating the biosynthetic pathway.
By refactoring the cryptic streptophenazine biosynthetic gene cluster (spz) from Streptomyces sp. CNB-091 and expressing it in a heterologous host, researchers were able to generate over 100 streptophenazine compounds nih.gov. This collection of analogues, produced through "diversity-oriented biosynthesis," allowed for the inference of preliminary SAR data. A key discovery from this work was the production of previously unseen N-formylglycine analogues, which demonstrated superior antibacterial activity compared to their counterparts lacking this moiety nih.govucsd.edu. This suggests that the N-formylglycine attachment is a key pharmacophore for enhanced bioactivity.
In other studies, novel, naturally produced analogues have provided further SAR insights. The discovery of N-acetyl-cysteinylated streptophenazines from Streptomyces sp. ID63040 revealed a new class of derivatives with broad-spectrum antibacterial activity and low cytotoxicity nih.gov. These compounds feature an N-acetylated cysteine linked to the C-1′ position of the alkyl side chain via a thioether bridge. Their activity underscores the potential for modification at the C-1' position to modulate biological function.
Table 2: Biological Activity of Selected Streptophenazine Analogues
| Compound/Analogue Class | Key Structural Feature | Reported Biological Activity | Reference |
|---|---|---|---|
| Streptophenazine A | C-1' Hydroxyl group | Moderate antibacterial activity | nih.gov |
| N-formylglycine streptophenazines | N-formylglycine moiety attached to the side chain | Enhanced antibiotic activity | nih.govucsd.edu |
| N-acetyl-cysteinylated streptophenazines | N-acetyl-cysteine at C-1' via thioether linkage | Broad-spectrum antibacterial activity, low cytotoxicity | nih.gov |
| Oxo-streptophenazines | Ketone on the alkyl side chain | Produced via biosynthetic refactoring; bioactivity data pending detailed publication | nih.gov |
These findings indicate that the alkyl side chain of the streptophenazine scaffold is highly amenable to modification, and that changes in this region can significantly impact biological activity.
Biological Activities and Mechanistic Research
Antimicrobial Research
Streptophenazine I and its structural analogs have demonstrated a range of antimicrobial activities, positioning them as potential leads for the development of new anti-infective agents.
Broad-Spectrum Antibacterial Activity
Streptophenazines, as a class, are recognized for their broad-spectrum antibacterial activity. acs.orgfigshare.comontosight.ainih.gov These compounds have shown inhibitory effects against various Gram-positive bacteria. d-nb.info For instance, N-acetyl-cysteinylated streptophenazines produced by Streptomyces sp. ID63040 have been noted for their broad-spectrum antibacterial properties with the advantage of low cytotoxicity. acs.orgfigshare.comnih.gov While specific data for this compound's broad-spectrum activity is not detailed in the provided results, the general activity of the streptophenazine class suggests its potential in this area. acs.orgontosight.ainih.gov
Activity against Drug-Resistant Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))
A significant area of research for streptophenazines is their activity against drug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.netnih.govscilit.com MRSA is a major cause of difficult-to-treat infections in humans. wikipedia.org Several streptophenazines have demonstrated anti-MRSA activity. researchgate.netresearchgate.netnih.gov For example, a study on metabolites from Streptomyces albovinaceus strain WA10-1-8 identified several streptophenazines with anti-MRSA activity. researchgate.netresearchgate.net While this compound itself was not the most potent in all studies, related compounds like (-)-Streptophenazine B showed significant activity against MRSA with a Minimum Inhibitory Concentration (MIC) value of 4.2 μg/mL. acs.org Another study reported MIC values for various streptophenazines against MRSA ATCC43300, with values ranging from 37.74 µM to 150.23 µM. researchgate.net The N-formylglycine analogue of a streptophenazine, compound 20, also showed inhibitory activity against MRSA. nih.govucsd.edu
Table 1: Anti-MRSA Activity of Selected Streptophenazines
| Compound | MIC against MRSA ATCC43300 (µM) | Source Organism |
|---|---|---|
| Streptophenazine A | 75.47 | Streptomyces albovinaceus WA10-1-8 |
| Streptophenazine B | 37.74 | Streptomyces albovinaceus WA10-1-8 |
| Streptophenazine G | 146.12 | Streptomyces albovinaceus WA10-1-8 |
| Streptophenazine F | 73.06 | Streptomyces albovinaceus WA10-1-8 |
| Streptophenazine T | 150.23 | Streptomyces albovinaceus WA10-1-8 |
Anti-Biofilm Properties
The ability of bacteria to form biofilms contributes significantly to their resistance to antibiotics and the persistence of infections. Some phenazine (B1670421) compounds have been shown to play a role in microbial survival within anoxic biofilms. ucsd.edu While direct studies on this compound's anti-biofilm properties are not extensively detailed in the search results, the known ecological roles of phenazines suggest this as a potential area for future investigation.
Molecular Targets and Pathways of Antimicrobial Action
The antimicrobial mechanisms of phenazine antibiotics are varied. acs.org Some phenazines, like myxin, are known to intercalate with DNA, while others, such as lomofungin, inhibit RNA synthesis. acs.org The tricyclic phenazine skeleton is considered crucial for the activity of some compounds against M. tuberculosis. d-nb.info Anthracimycin, another antimicrobial, is thought to inhibit RNA and/or DNA synthesis in bacteria. nih.gov For streptophenazines specifically, it has been suggested that their ability to modify gene expression blurs the line between primary and secondary metabolism. nih.gov DNA intercalation is a recognized mechanism for some phenazines, which can lead to cytotoxic effects. researchgate.net BMH-21, a small molecule DNA intercalator, inhibits RNA polymerase I by binding to ribosomal DNA. oncotarget.com While the precise molecular targets of this compound are not fully elucidated, these examples from related compounds suggest potential mechanisms involving DNA interaction and inhibition of nucleic acid synthesis.
Enzyme Inhibition Studies (e.g., Phosphodiesterase 4B (PDE4B) Inhibition)
This compound and related compounds have been investigated for their ability to inhibit enzymes, with a particular focus on Phosphodiesterase 4B (PDE4B). d-nb.infomdpi.com PDE4B is an enzyme involved in inflammatory processes, and its inhibition can lead to an increase in cyclic AMP (cAMP), which in turn reduces inflammatory cell activity. mdpi.comnih.gov
Streptophenazines I, J, and K, isolated from the marine-derived Streptomyces sp. HB202, all demonstrated inhibitory activity against PDE4B, with IC50 values ranging from 11.6 to 12.2 µM. researchgate.net Specifically, this compound showed moderate activity against PDE4B. mdpi.com The IC50 values for the inhibition of PDE 4B by this compound, J, and K were reported to be 11.6 µM, 12.0 µM, and 12.2 µM, respectively. d-nb.infomdpi.com This inhibitory action suggests a potential anti-inflammatory role for these compounds. researchgate.net
Table 2: PDE4B Inhibition by Streptophenazines I, J, and K
| Compound | IC50 against PDE4B (µM) |
|---|---|
| This compound | 11.6 (± 1.2) |
| Streptophenazine J | 12.0 (± 0.9) |
| Streptophenazine K | 12.2 (± 2.0) |
| Rolipram (Control) | 0.75 (± 0.05) |
Research on Antitumor/Anticancer Potential (In vitro/In vivo Preclinical Models)
Phenazine compounds, the class to which this compound belongs, have been a subject of interest for their potential antitumor and anticancer properties. ontosight.aiontosight.aiontosight.ai Some phenazine derivatives have demonstrated promising anticancer activity in preclinical research. ontosight.ai The mechanisms often involve their ability to intercalate with DNA, which can lead to the inhibition of leukemia and solid tumors. researchgate.net For instance, certain benzophenazines act as dual inhibitors of topoisomerase I and II. researchgate.net
While specific in vitro or in vivo preclinical data for this compound's antitumor activity is limited in the provided results, the general biological activity of the phenazine class suggests this as a plausible area of investigation. ontosight.aiontosight.aiontosight.ai The cytotoxicity of some phenazines has been noted against various cancer cell lines, including HeLa, MCF-7, DU145, and HT29. researchgate.net However, the non-selective DNA intercalation of some simpler phenazines can lead to general toxicity, highlighting the need for further research to identify compounds with selective anticancer activity. researchgate.net
Inhibition of Cancer Cell Growth
Scientific literature to date has not reported specific studies on the inhibition of cancer cell growth by this compound. While some compounds within the broader streptophenazine class have been investigated for their cytotoxic effects against various cancer cell lines, this activity is not universal across all members. For instance, certain stereochemical variants of streptophenazine, designated S1 and S2, were found to exhibit no significant cytotoxicity against MCF7 and MDA-MB-231 breast cancer cells, nor against the non-cancerous WI-38 cell line. skemman.isontosight.ai Similarly, N-Acetyl-Cysteinylated derivatives of streptophenazines have been reported to show low cytotoxicity. mdpi.comacs.org
The antitumor potential of phenazine compounds, the core chemical structure of streptophenazines, is an active area of research, with some demonstrating anticancer properties. ontosight.aiuni-wuerzburg.deresearchgate.net However, specific data on the direct effects of this compound on cancer cell proliferation remains to be elucidated through dedicated investigation.
Molecular Mechanisms in Antitumor Research
Consistent with the absence of data on its cancer cell growth inhibitory properties, there is currently no available research detailing the molecular mechanisms of this compound in the context of antitumor activity. The molecular targets and signaling pathways modulated by streptophenazines can vary significantly based on their individual chemical structures. scione.com For example, some phenazine compounds are known to exert their effects through various mechanisms, including interactions with biological macromolecules like proteins and DNA. researchgate.net However, without specific studies on this compound, any discussion of its potential molecular mechanisms in antitumor research would be purely speculative.
Other Biological Activities Under Investigation
While research into the anticancer properties of this compound is lacking, preliminary studies have identified other potential therapeutic activities.
Anti-inflammatory Activity
This compound has been identified as a moderate inhibitor of phosphodiesterase 4B (PDE4B), an enzyme associated with the inflammatory response. mdpi.comresearchgate.netresearchgate.netpreprints.orgnih.gov The inhibition of PDE4B leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which can, in turn, suppress the activity of inflammatory cells. nih.gov This mechanism is a target for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD). nih.gov In a study by Kunz et al. (2014), this compound, along with Streptophenazines G, J, and K, demonstrated inhibitory activity against PDE4B. nih.gov
The inhibitory concentration (IC₅₀) of this compound against PDE4B was determined to be in the micromolar range, indicating a moderate level of potency. mdpi.comresearchgate.netresearchgate.netpreprints.org This finding suggests a potential anti-inflammatory role for this compound, warranting further investigation. researchgate.net
| Compound | Target Enzyme | Reported Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | Phosphodiesterase 4B (PDE4B) | Inhibitory Activity | 11.6 - 12.2 | mdpi.comresearchgate.netresearchgate.netpreprints.org |
Antioxidant Activity
Currently, there are no specific studies in the available scientific literature that have evaluated the antioxidant properties of this compound. However, the broader class of phenazine compounds, to which streptophenazines belong, is known to include members with antioxidant potential. uni-wuerzburg.depreprints.org This suggests that the investigation of this compound for such properties could be a subject for future research.
Ecological and Intermicrobial Roles of Streptophenazines
Intermicrobial Communication and Signaling Molecules
Streptophenazines are key players in the chemical language of microorganisms, acting as signaling molecules that facilitate intermicrobial communication. acs.orgbiorxiv.orgnih.gov This chemical crosstalk is fundamental for microorganisms to interact with each other and their surroundings, influencing a range of behaviors critical for survival and community development. nih.gov The production of streptophenazines can be triggered by the presence of other microorganisms, indicating their role in interspecies "talk." nih.govfrontiersin.org This communication can lead to the activation of otherwise silent gene clusters, resulting in the production of novel secondary metabolites. nih.govfrontiersin.org
Small molecules like streptophenazines are essential for various microbial functions, including defense, cell signaling, and nutrient acquisition. nih.gov In complex microbial communities, these signaling molecules help orchestrate collective behaviors and establish a structured environment.
Redox Functions in Microbial Physiology
The phenazine (B1670421) scaffold of streptophenazines makes them well-suited for a variety of redox-dependent functions within and between microbial cells. acs.orgbiorxiv.org These molecules can act as electron shuttles, participating in the transfer of electrons, which is a fundamental process in cellular respiration and energy production. This redox activity is particularly important for microbial survival in anoxic environments, such as within biofilms. ucsd.edu
For instance, the related phenazine pyocyanin (B1662382) is a known redox-active molecule that facilitates survival in anoxic biofilms. ucsd.edu The ability of streptophenazines to engage in redox cycling suggests they play a significant role in maintaining the metabolic balance and physiological health of the producing organism. The properties of the phenazine core are pH-dependent, allowing for a diverse range of tasks. acs.orgbiorxiv.org
Contribution to Microbial Survival in Environmental Niches
Streptophenazines contribute significantly to the survival of the producing microorganisms in diverse and often challenging environmental niches, from soil to marine habitats. researchgate.netresearchgate.net These compounds are part of a suite of adaptations that allow microbes to thrive where nutrients may be scarce or competition is fierce. nih.gov The production of streptophenazines can be a strategy to inhibit the growth of competing microbes, thereby securing resources and space. acs.orgbiorxiv.org
Microorganisms in their natural habitats are often not in a state of active growth but rather in a survival mode, where the production of compounds like streptophenazines is crucial. nih.gov These metabolites can help microbes withstand various environmental stresses. nih.gov The ability to produce a diverse array of secondary metabolites, including different streptophenazine congeners, likely contributes to the ecological success of the producing strains in colonizing specific niches. nih.gov
Influence on Host-Microbe and Microbe-Microbe Interactions
Streptophenazines are influential in mediating the complex web of interactions between microbes and between microbes and their hosts. acs.orgfrontiersin.org In microbe-microbe interactions, these compounds can act as antibiotics, inhibiting the growth of competitors, or as signaling molecules that modulate community behavior. acs.orgnih.gov The production of streptophenazines can be induced by the presence of other bacteria, highlighting their role in competitive and communicative interactions. frontiersin.orgresearchgate.net
In the context of host-microbe interactions, secondary metabolites play a crucial role in shaping the composition and function of the host's microbiota. nih.govinteresjournals.org While direct evidence for streptophenazine I in specific host-microbe interactions is still emerging, the known functions of phenazines suggest they can influence host immune responses and the dynamics of colonization by both commensal and pathogenic bacteria. nih.govinteresjournals.orgfrontiersin.org The ability of microbes to produce such bioactive compounds is a key factor in establishing and maintaining symbiotic or pathogenic relationships. nih.govinteresjournals.org
Role in Biofilm Formation and Dispersal
Biofilms are structured communities of microorganisms encased in a self-produced matrix, and streptophenazines can influence their formation and dispersal. nih.govresearchgate.netfrontiersin.org Biofilm development is a complex process involving initial attachment, maturation into microcolonies, and eventual dispersal of cells to colonize new surfaces. immunology.orgwikipedia.org
Phenazines, as a class, are known to affect biofilm formation. ucsd.edu They can act as signaling molecules within the biofilm, influencing gene expression and community behavior. ucsd.edunih.gov The redox activity of phenazines is also critical for survival within the often anoxic microenvironments of mature biofilms. ucsd.edu Furthermore, some small molecules can trigger the dispersal of biofilms, a crucial stage in the biofilm life cycle that allows bacteria to spread. frontiersin.orgwikipedia.org While the specific role of this compound in these processes is an area of ongoing research, its properties suggest it is an active participant in the lifecycle of microbial biofilms.
Antifouling Properties in Marine Environments
In marine environments, the accumulation of microorganisms on submerged surfaces, known as biofouling, is a significant issue. mdpi.comeuropa.euhbrc.govt.nz Marine actinomycetes are a rich source of natural products with antifouling properties. researchgate.net These compounds can deter the settlement of fouling organisms, including bacteria and the larvae of larger marine invertebrates. mdpi.com
Streptophenazines, produced by marine Streptomyces species, are among the metabolites that exhibit such antifouling potential. researchgate.net The antifouling activity of these natural products is often linked to their antimicrobial and anti-biofilm capabilities. mdpi.com By inhibiting the initial stages of microbial colonization and biofilm formation, these compounds can prevent the subsequent settlement of larger fouling organisms. mdpi.com The use of natural antifouling agents like streptophenazines is being explored as an environmentally friendly alternative to toxic antifouling paints. mdpi.comscielo.br
Structure Activity Relationship Sar Studies on Streptophenazine I Derivatives
Impact of Alkyl Side Chains on Biological Activity
Research has indicated that streptophenazines with different alkyl side chains exhibit varying degrees of activity. For instance, streptophenazines C and H both show moderate activity against Bacillus subtilis. However, only streptophenazine C is also active against Staphylococcus lentus. researchgate.netfigshare.com This suggests that subtle changes in the alkyl chain can alter the spectrum of activity.
Further studies have highlighted the bioactivity of other derivatives. Streptophenazines G and K have demonstrated moderate antibacterial effects against Staphylococcus epidermidis and Bacillus subtilis. mdpi.comnih.gov Interestingly, some derivatives with different side chains, such as streptophenazines I and J, showed no antibacterial activity in the same assays. nih.gov This underscores the principle that the nature of the alkyl side chain is a key determinant of the biological activity of streptophenazine derivatives.
The following table summarizes the antibacterial activities of selected streptophenazine derivatives, illustrating the impact of their differing alkyl side chains.
| Compound | Test Organism | IC50 (µM) |
|---|---|---|
| Streptophenazine G | Staphylococcus epidermidis | 8.4 |
| Streptophenazine G | Bacillus subtilis | 8.2 |
| Streptophenazine K | Staphylococcus epidermidis | 14.5 |
| Streptophenazine K | Bacillus subtilis | 21.6 |
| Streptophenazine I | Staphylococcus epidermidis | No activity |
| This compound | Bacillus subtilis | No activity |
| Streptophenazine J | Staphylococcus epidermidis | No activity |
| Streptophenazine J | Bacillus subtilis | No activity |
Influence of Post-Translational Modifications (e.g., N-acetyl-cysteine, N-formylglycine)
Post-translational modifications introduce significant chemical diversity to the streptophenazine family, often leading to enhanced or altered biological activities. The attachment of moieties such as N-acetyl-cysteine and N-formylglycine has been a key area of investigation.
N-acetyl-cysteine Modification
The discovery of N-acetyl-cysteinylated streptophenazines has opened new avenues for developing potent antibacterial agents. acs.orgnih.govfigshare.comacs.org These derivatives, where an N-acetyl-cysteine group is attached to the alkyl side chain, have been found to possess broad-spectrum antibacterial activity with the added benefit of low cytotoxicity. acs.orgnih.govfigshare.comacs.orgnih.gov One such derivative, designated as compound 1 in a study, demonstrated notable activity against several bacterial strains. nih.gov
The table below details the minimum inhibitory concentrations (MICs) of an N-acetyl-cysteinylated streptophenazine derivative against a panel of bacteria.
| Compound | Test Organism | MIC (µM) |
|---|---|---|
| N-acetyl-cysteinylated Streptophenazine (compound 1) | Streptococcus pneumoniae | 12 |
| N-acetyl-cysteinylated Streptophenazine (compound 1) | Staphylococcus aureus | 43 |
| N-acetyl-cysteinylated Streptophenazine (compound 1) | Micrococcus luteus | 68 |
| N-acetyl-cysteinylated Streptophenazine (compound 1) | Escherichia coli ΔtolC | 291 |
| N-acetyl-cysteinylated Streptophenazine (compound 1) | Pseudomonas aeruginosa | 428 |
| N-acetyl-cysteinylated Streptophenazine (compound 1) | Enterococcus faecium | 428 |
N-formylglycine Modification
The incorporation of an N-formylglycine moiety represents another significant post-translational modification that enhances the antibiotic properties of streptophenazines. nih.govucsd.edubio-conferences.orgnih.gov Streptophenazine Q, an analog containing an N-formylglycine group, has demonstrated significantly more potent activity against Group A Streptococcus (GAS) compared to its hydroxyl or ketone-containing counterparts. nih.govucsd.edu This compound also showed inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and some Gram-negative pathogens, where other analogs were inactive. nih.govucsd.edu These findings strongly suggest that the N-formylglycine moiety contributes to superior bioactivity. nih.govucsd.edu
The comparative bioactivity data below highlights the enhanced efficacy of the N-formylglycine modification.
| Compound | C-1' Substituent | Test Organism | MIC (µg/mL) |
|---|---|---|---|
| Streptophenazine Q | N-formylglycine | Group A Streptococcus | 2.5 |
| Streptophenazine Q | N-formylglycine | MRSA | Inhibited growth |
| Streptophenazine Q | N-formylglycine | Gram-negative pathogens | Inhibited growth |
| Streptophenazine Analog | Keto | Group A Streptococcus | > tested concentration |
| Streptophenazine Analog | Hydroxyl | Group A Streptococcus | > tested concentration |
Core Phenazine (B1670421) Scaffold Modifications and Bioactivity
Modifications to the core phenazine scaffold are fundamental to the diverse biological activities exhibited by this class of compounds. The tricyclic phenazine skeleton is considered essential for its anti-tuberculosis activity, and alterations to this core can significantly enhance potency.
One example of core modification is the oxidation of the alkyl side chain to a keto group, resulting in oxo-streptophenazines. ucsd.edu Another key modification is the esterification state of the carboxyl group at the C-1 position. For instance, streptophenazine K, which possesses an unesterified carboxyl group at C-1, displays moderate antibacterial activity. nih.gov This contrasts with some other derivatives where this group is esterified, leading to a loss of activity. This highlights that even minor changes to the core scaffold can have a profound impact on the biological properties of streptophenazines. The inherent structural diversity of the phenazine core allows for a wide range of bioactivities, including antibacterial, antifungal, antiviral, and cytotoxic effects. mdpi.com
Advanced Methodologies in Streptophenazine I Research
Metabolomics and Molecular Networking for Natural Product Discovery
Metabolomics, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS), has become an indispensable tool for the rapid analysis of complex mixtures of secondary metabolites produced by Streptomyces species. mdpi.com This approach allows for the comprehensive profiling of the chemical inventory of a bacterial culture, facilitating the dereplication of known compounds and the targeted discovery of novel molecules. mdpi.com
A key innovation in metabolomics data analysis is molecular networking, an approach that organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. mdpi.com Using web-based platforms like the Global Natural Products Social Molecular Networking (GNPS) server, researchers can visualize the chemical space of a sample, grouping structurally related molecules into clusters or "molecular families." mdpi.comucsd.edunih.gov This method has been instrumental in Streptophenazine research. For instance, analysis of the marine actinomycete Streptomyces sp. CNB-091 using molecular networking identified a cluster of 72 nodes corresponding to streptophenazine-type compounds. nih.gov This guided the isolation and characterization of numerous analogs. nih.gov
Similarly, an untargeted metabolomics approach led to the discovery of N-acetyl-cysteinylated streptophenazines from Streptomyces sp. ID63040. acs.orgbiorxiv.org By comparing the metabolic fingerprints of a small set of strains against a large library, researchers identified rare and potentially novel molecular families, which were then prioritized for isolation. acs.orgbiorxiv.org More recently, a combination of HPLC-UV analysis and molecular networking was used to identify a series of streptophenazines (A-T), including the new Streptophenazine T, from Streptomyces albovinaceus WA10-1-8, an isolate from Periplaneta americana. nih.govresearchgate.net
| Methodology | Producing Organism | Key Findings | Reference(s) |
| LC-MS & Molecular Networking (GNPS) | Streptomyces sp. CNB-091 | Identified 72 nodes corresponding to streptophenazine-type compounds. | nih.gov |
| LC-MS/MS & Molecular Networking | Streptomyces globisporus SCSIO LCY30 | Identified a cluster of 17 nodes for streptophenazine analogs. | mdpi.com |
| Untargeted Metabolomics & GNPS | Streptomyces sp. ID63040 | Discovery of N-acetyl-cysteinylated streptophenazines. | acs.org |
| HPLC-UV & Molecular Networking | Streptomyces albovinaceus WA10-1-8 | Isolation and identification of Streptophenazines A-T, including the novel Streptophenazine T. | nih.govresearchgate.net |
Synthetic Biology and Genetic Engineering for Pathway Elucidation and Optimization
The biosynthetic potential of many Streptomyces strains remains untapped because the gene clusters encoding valuable secondary metabolites are often silent or poorly expressed under standard laboratory conditions. ucsd.edu Synthetic biology and genetic engineering offer powerful tools to awaken these cryptic pathways. uq.edu.au This is particularly relevant for the streptophenazines, whose biosynthetic gene cluster (spz) was initially found to be cryptic. ucsd.edunih.gov
Researchers successfully cloned the spz BGC from the marine-derived Streptomyces sp. CNB-091 and transferred it into a heterologous host, Streptomyces coelicolor M1146, using transformation-associated recombination (TAR) cloning. ucsd.edumdpi.com However, initial expression was not detected. mdpi.com To activate the pathway, a "refactoring" strategy was employed, which involves rewriting native genetic elements. By introducing strong, constitutive promoters (such as ermEp) at strategic positions within the gene cluster, researchers successfully triggered the expression of the spz genes. ucsd.edufrontiersin.org This not only led to the production of known streptophenazines but also generated a tremendous chemical diversity, with over 100 different compounds detected, including novel analogs with an unprecedented N-formylglycine moiety. ucsd.edu
These genetic manipulations are crucial for several reasons: they confirm the link between a specific gene cluster and its metabolic products, they enable the production of novel compounds through pathway engineering, and they can significantly increase product yields for further study. ucsd.edumdpi.com The successful activation of the spz cluster is a prime example of how genetic engineering can unlock the hidden chemical diversity of microbes. ucsd.edu
| Organism/Host | Genetic Strategy | Outcome | Reference(s) |
| Streptomyces sp. CNB-091 / S. coelicolor M1146 | Heterologous expression of the spz BGC. | No initial production of streptophenazines. | ucsd.edumdpi.com |
| S. coelicolor M1146 (with spz BGC) | Pathway "refactoring" by inserting constitutive promoters (e.g., *ermE**p). | Activation of the silent spz cluster, production of over 100 streptophenazine analogs. | ucsd.edunih.govfrontiersin.org |
| Streptomyces sp. S10 / Streptomyces sp. LZ35 | Promoter engineering (pSET152-KasO) and transfer to a "clean background" host. | General strategy cited for activating silent BGCs, leading to increased yields and novel compounds. | mdpi.com |
Comparative Genomics and Proteomics
Comparative genomics, the analysis and comparison of genome sequences from different organisms, provides profound insights into the evolution, diversity, and function of biosynthetic gene clusters. wikipedia.orgnih.gov By comparing the genomes of different Streptomyces strains, researchers can identify conserved core genes and strain-specific genes within BGCs, which often correlate with variations in the produced secondary metabolites. nih.gov
In the context of streptophenazines, comparative genomics has revealed that the spz gene cluster is present in different Streptomyces species. For instance, the spz BGC identified in the marine-derived Streptomyces globisporus SCSIO LCY30 showed high similarity to the reference cluster from Streptomyces sp. CNB-091. mdpi.com Similarly, the BGC from Streptomyces sp. ID63040, which produces N-acetyl-cysteinylated streptophenazines, was also found to be highly similar to the CNB-091 cluster. acs.orgbiorxiv.org However, subtle differences in gene content or regulation, such as the position of regulatory genes, can lead to different metabolic outputs. In strain ID63040, a regulatory gene is positioned directly in front of the phenazine (B1670421) core synthesis genes, which may explain its constitutive production of streptophenazines, whereas in strain CNB-091, this regulator is located further away. biorxiv.org
While genomics provides the blueprint for metabolic potential, proteomics—the large-scale study of proteins—offers a snapshot of the functional state of the cell. isaaa.orgidex-hs.com Comparative proteomics can be used to identify differences in protein expression between high- and low-producing strains or between a wild-type and a genetically engineered strain. This can help pinpoint key enzymes, regulatory proteins, or precursor supply pathways that are critical for efficient streptophenazine production. Although specific comparative proteomics studies focused solely on Streptophenazine I are not extensively detailed, this 'omics' approach represents a powerful complementary strategy to genomics for understanding and optimizing its biosynthesis. isaaa.org
| Strains Compared | Methodology | Key Findings | Reference(s) |
| Streptomyces sp. ID63040 vs. Streptomyces sp. CNB-091 | Comparative Genomics | BGCs are highly similar, but the position of a key regulatory gene differs, potentially explaining differences in metabolite production. | acs.orgbiorxiv.org |
| Streptomyces globisporus SCSIO LCY30 vs. Streptomyces sp. CNB-091 | Comparative Genomics | Identified a highly similar spn gene cluster in S. globisporus, linking it to streptophenazine production. | mdpi.com |
| Various Streptomyces species | General Comparative Genomics | Reveals immense diversity of BGCs even among closely related strains, highlighting the potential for discovering new metabolites. | nih.gov |
Co-cultivation Strategies for Enhanced Metabolite Production
Microorganisms in their natural habitats exist in complex communities where chemical cross-talk is common. Co-cultivation, the practice of growing two or more different microorganisms together in the laboratory, attempts to mimic these natural interactions to trigger the production of secondary metabolites that are not synthesized in pure cultures. d-nb.info This strategy is based on the premise that microbial interactions can activate silent BGCs. oup.com
A striking example of this approach in streptophenazine research involves the co-cultivation of Streptomyces species isolated from the same soil sample. researchgate.net While the individual culture of Streptomyces luteireticuli NIIST-D31 did not produce streptophenazines, co-cultivating it with Streptomyces luteoverticillatus NIIST-D47 resulted in the production of two new stereochemical variants of streptophenazine. researchgate.net The same new compounds were also observed when NIIST-D31 was grown with Streptomyces thioluteus NIIST-D63. researchgate.net These findings strongly suggest that the partner strains, NIIST-D47 and NIIST-D63, act as inducers, activating the otherwise cryptic streptophenazine BGC in NIIST-D31. researchgate.net This highlights co-cultivation as a powerful and relatively simple method for unlocking novel chemical diversity without the need for genetic manipulation. d-nb.infofrontiersin.org
| Producer Strain | Inducer Strain(s) | Observed Outcome | Reference(s) |
| Streptomyces luteireticuli NIIST-D31 | Streptomyces luteoverticillatus NIIST-D47 | Production of two new stereochemical variants of streptophenazine. | researchgate.net |
| Streptomyces luteireticuli NIIST-D31 | Streptomyces thioluteus NIIST-D63 | Production of the same two new streptophenazine variants. | researchgate.net |
Future Directions and Research Perspectives
Elucidation of Undiscovered Biosynthetic Pathways
The genomic era has revealed that the biosynthetic potential of microorganisms is vastly underexplored, with many biosynthetic gene clusters (BGCs) remaining silent under standard laboratory conditions. nih.govucsd.edu The story of streptophenazine biosynthesis is a prime example of this untapped potential.
Initial studies on the marine actinomycete Streptomyces sp. CNB-091 identified a cryptic hybrid phenazine-type BGC, designated spz. nih.govucsd.edu Under typical culture conditions, this strain produced only sporadic, low-titer amounts of known compounds like streptophenazines A, B, F, and G. nih.gov This suggested that the full chemical repertoire of the spz cluster was not being expressed. Future research will likely focus on identifying and characterizing other silent or poorly expressed phenazine (B1670421) BGCs in diverse microbial sources, from terrestrial soils to marine sediments. mdpi.com
The successful activation of the spz cluster was achieved through a "refactoring" process, which involved cloning the entire BGC and introducing strong, constitutive promoters to override the native, silenced regulation. nih.govucsd.edu This strategy not only induced the production of known streptophenazines but also led to the discovery of over 100 new analogues, highlighting the hidden diversity within a single pathway. nih.govnih.gov A key area of future work will be to apply similar promoter-based activation and heterologous expression strategies to other predicted phenazine BGCs found through genome mining. frontiersin.org
Further investigation is also needed to understand the intricate regulatory networks that govern phenazine production in their native hosts. The spz cluster, for instance, contains putative regulatory genes, including homologs for TetR and LysR repressors and a LuxR-family activator. ucsd.edu Deleting a putative LysR-type repressor (Spz3) was one of the strategies that led to inconsistent, low-level production, indicating a complex regulatory mechanism. nih.gov Future studies will aim to systematically characterize these pathway-specific regulators to understand how environmental cues are translated into the activation or repression of streptophenazine biosynthesis. This knowledge is crucial for rationally designing strategies to awaken silent pathways without removing them from their native cellular context.
Exploration of Novel Biological Activities and Targets
Phenazine compounds are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties. usm.edunih.gov Streptophenazines are no exception, with refactoring efforts yielding analogues with potent antibiotic activity. nih.govucsd.edu A primary future direction is the systematic screening of the vast chemical diversity of streptophenazines against a wider range of biological targets to uncover novel therapeutic applications.
New streptophenazine analogues have already shown promise. For example, N-acetyl-cysteinylated streptophenazines, discovered through a metabolomics approach, exhibit broad-spectrum antibacterial activity with low cytotoxicity. nih.govacs.org Other phenazine derivatives, such as aotaphenazine, have demonstrated the ability to overcome tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) resistance in human gastric adenocarcinoma cells. nih.gov This suggests that streptophenazines could be explored as potential adjuvants in cancer therapy or as leads for novel anticancer drugs.
The search for new therapeutic targets is a continuous effort in drug discovery. nih.gov The unique chemical structures emerging from engineered streptophenazine pathways, such as those containing an unprecedented N-formylglycine moiety, provide novel pharmacophores that may interact with previously undrugged targets. nih.govucsd.edu Future research should employ high-throughput screening and mechanism-of-action studies to identify the specific cellular pathways and molecular targets modulated by Streptophenazine I and its advanced analogues. This could involve screening against panels of kinases, proteases, or other enzymes implicated in disease. mdpi.com For instance, other phenazine and naphthoquinone analogs from Streptomyces have been identified as α-glucosidase inhibitors, suggesting a potential role in managing diabetes. mdpi.com
Table 1: Reported Biological Activities of Phenazine Compounds
| Compound Class | Specific Analogue(s) | Reported Biological Activity | Potential Therapeutic Area |
|---|---|---|---|
| Streptophenazines | N-formylglycine analogues | Enhanced antibiotic activity nih.gov | Infectious Disease |
| N-acetyl-cysteinylated analogues | Broad-spectrum antibacterial activity, low cytotoxicity nih.govacs.org | Infectious Disease | |
| Other Phenazines | Aotaphenazine | Overcomes TRAIL resistance in cancer cells nih.gov | Oncology |
| Halogenated phenazines | Activity against MRSA nih.govresearchgate.net | Infectious Disease | |
| Pyocyanin (B1662382) | Implicated in pathogenesis, redox signaling nih.govnih.gov | Infectious Disease |
Development of Engineered Production Platforms
A significant bottleneck in the study and application of novel natural products is achieving sufficient production titers. nih.govnih.gov The native production of streptophenazines is often low, necessitating the development of engineered production platforms. nih.gov The successful heterologous expression of the refactored spz gene cluster in Streptomyces coelicolor M1146 serves as a foundational proof-of-concept. nih.govucsd.edu
Future work will focus on optimizing these host platforms for maximal streptophenazine output. This involves several metabolic engineering strategies:
Host Strain Selection and Engineering: While S. coelicolor is a well-established host, exploring a multi-chassis approach could identify superior producers. researchgate.net Chassis-independent recombinase-assisted genome engineering (CRAGE) has been used to rapidly integrate BGCs into diverse bacteria to screen for optimal production hosts. researchgate.net Additionally, engineering the host's primary metabolism to increase the supply of precursors for phenazine biosynthesis is a key strategy. nih.govresearchgate.net Phenazines are derived from the shikimic acid pathway, so engineering this pathway could enhance yields. usm.edu
Promoter and Regulatory Engineering: The use of strong constitutive promoters like ermEp* was crucial for activating the spz cluster. nih.gov Future platforms could utilize libraries of promoters with varying strengths or inducible systems to fine-tune gene expression and balance metabolic load. nih.gov
Pathway Refactoring and Optimization: The initial refactoring of the spz cluster was highly successful. ucsd.edu Further optimization could involve codon optimization of the biosynthetic genes for the chosen heterologous host, reordering genes to prevent the buildup of toxic intermediates, and balancing enzyme expression levels.
These advanced metabolic engineering techniques, which have been successfully applied to other valuable natural products like taxadiene and artemisinic acid, hold great promise for creating high-titer production platforms for this compound and its derivatives. nih.govresearchgate.net
Design and Synthesis of Advanced Streptophenazine Analogues
The generation of over 100 streptophenazine compounds through pathway refactoring demonstrates the remarkable chemical diversity accessible via biosynthesis. nih.gov This biosynthetic plasticity is a powerful tool for generating advanced analogues. Future research will combine biosynthetic and synthetic chemistry approaches to create novel streptophenazines with tailored properties.
One key discovery was the role of an atypical discrete adenylation enzyme in the spz cluster, which is required to incorporate an N-formylglycine moiety into the final structure. nih.govucsd.edu This discovery opens the door to generating further diversity by engineering the substrate specificity of this and other biosynthetic enzymes. By manipulating the polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery within the hybrid spz cluster, it may be possible to incorporate different alkyl chains or amino acids, respectively. ucsd.edu
In addition to biosynthesis, total synthesis plays a critical role. The total synthesis of Streptophenazine A was instrumental in revising its originally proposed structure and determining its absolute configuration. researchgate.net Such synthetic routes provide access to analogues that are difficult or impossible to generate biologically. For example, synthetic chemistry can be used to introduce modifications like halogens, which are known to improve the antibacterial activity of phenazines. nih.gov The development of a modular synthesis of halogenated phenazines that target both planktonic and biofilm cells of pathogenic bacteria highlights the power of this approach. researchgate.net
Future strategies will likely involve a semi-synthetic approach, where core streptophenazine scaffolds are produced via fermentation using engineered platforms and then chemically modified to create libraries of advanced analogues for biological screening.
Ecological and Evolutionary Studies of Streptophenazine Function
Understanding the natural role of a secondary metabolite provides crucial context for its biological activity and potential applications. Phenazines are not merely laboratory curiosities; they are versatile molecules that shape microbial communities. nih.govwsu.edu They are known to function in the biological control of plant pathogens, contribute to the ecological fitness of their producers, and act as signaling molecules. nih.govnih.gov
Future research should investigate the specific ecological functions of this compound. In soil environments, phenazines can act as electron shuttles, helping bacteria access essential nutrients like iron by promoting the reduction of minerals. usm.edunih.gov They are also potent antimicrobial agents, inhibiting the growth of competing bacteria and fungi through the generation of reactive oxygen species. usm.edunih.gov Studies on the producing Streptomyces strains in co-culture with other microbes could reveal the specific competitive or symbiotic interactions mediated by streptophenazines.
Evolutionary studies have shown that the genes for phenazine biosynthesis have a complex history, with evidence for both conservation within a genus (like Pseudomonas) and horizontal gene transfer between different genera. nih.govasm.org A key future direction is to trace the evolutionary history of the streptophenazine-specific spz gene cluster. By comparing the spz cluster with other phenazine BGCs from diverse bacteria, researchers can gain insights into how this unique hybrid PKS-NRPS pathway evolved to produce such complex molecules. Understanding the evolutionary pressures that selected for these compounds may offer clues to their primary biological functions, whether in chemical defense, nutrient acquisition, or intercellular signaling. nih.govnih.gov
Table of Compounds
| Compound Name |
|---|
| Aotaphenazine |
| N-acetyl-cysteinylated streptophenazines |
| N-formylglycine streptophenazines |
| Naphthgeranine G |
| Pyocyanin |
| Streptophenazine A |
| Streptophenazine B |
| Streptophenazine F |
| Streptophenazine G |
Q & A
Q. What experimental protocols ensure the purity and identity of Streptophenazine I during isolation?
- Methodological Answer : Purity is validated via HPLC-UV/HRMS, while identity confirmation requires comparison with synthetic standards (e.g., total synthesis of streptophenazines A/G ). For novel compounds, X-ray crystallography or biosynthetic pathway alignment (e.g., shared Streptomyces strain HB202 pathways) resolves ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when assigning substituent positions on the phenazine skeleton?
- Methodological Answer : Discrepancies between 1,6- vs. 1,9-disubstitution patterns are addressed via:
- Comparative analysis : Align NMR data with synthesized analogs (e.g., streptophenazine A’s X-ray data ).
- Biosynthetic logic : Assume conserved pathways in Streptomyces strains for derivatives (e.g., HB202 strain’s 1,6-disubstitution preference) .
- Advanced spectroscopy : Use NOESY to confirm spatial proximity of substituents .
Q. What are the key challenges in designing a total synthesis route for this compound derivatives?
- Methodological Answer : Challenges include:
- Regioselectivity : Controlling substituent placement on the phenazine core (e.g., MgCl2/TMSCl catalysis for (-)-streptophenazine G synthesis) .
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis (e.g., NaBH4 reduction steps) .
- Functional group compatibility : Protecting groups for methyl esters or oxymethine moieties during multi-step reactions .
Q. How should researchers design experiments to investigate this compound’s biosynthesis in Streptomyces strains?
- Methodological Answer :
- Gene knockout studies : Disrupt putative biosynthetic gene clusters (e.g., phenazine-producing phz genes) to identify precursor pathways.
- Isotopic labeling : Track <sup>13</sup>C-acetate incorporation into the phenazine core via NMR .
- Comparative metabolomics : Analyze mutant vs. wild-type strains to pinpoint intermediate accumulation .
Methodological Best Practices
- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail inclusion, such as spectral data in supplementary materials .
- Data validation : Cross-reference synthetic standards and literature (e.g., Yang et al.’s total synthesis ).
- Conflict resolution : Use consensus frameworks (e.g., PICO for hypothesis refinement ) to align contradictory findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
